Diacetato de dimetilcistina

Descripción general

Descripción

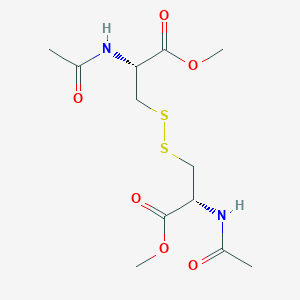

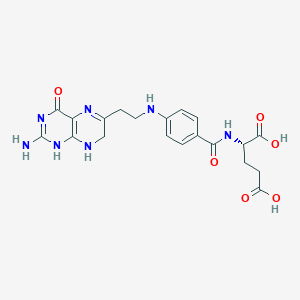

Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound . It is a solid substance that is soluble in water . It has the molecular formula C12H20N2O6S2, an average mass of 352.427 Da, and a monoisotopic mass of 352.076263 Da .

Molecular Structure Analysis

The molecular structure of Dimethyl diacetyl cystinate consists of 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .Physical and Chemical Properties Analysis

Dimethyl diacetyl cystinate has a density of 1.3±0.1 g/cm3, a boiling point of 584.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 87.3±3.0 kJ/mol and a flash point of 307.3±30.1 °C .Aplicaciones Científicas De Investigación

Análisis cuantitativo de alto rendimiento

El Diacetato de dimetilcistina se utiliza en el desarrollo de métodos analíticos cuantitativos de alto rendimiento para dipéptidos que contienen l-cisteína mediante LC-MS/MS . Este método es útil para monitorear dipéptidos que contienen Cys en E. coli productor de Cys que sobreexpresa el gen bacD .

Sistema antioxidante

El compuesto juega un papel en un nuevo sistema antioxidante (sistema de transporte cisteína/cistina) en Escherichia coli . Este sistema es parte del sistema redox celular y es importante en la biología básica y aplicada .

Análisis de metabolitos quirales

El this compound se utiliza en la derivatización con o-ftalaldehído (OPA) de metabolitos enantioméricos de amina . Este método es útil para resolver enantiómeros en el estudio metabolómico de muestras complejas .

Etiquetas isotópicas en metabolómica quiral

El compuesto se está desarrollando como una estrategia potencial para etiquetas isotópicas en metabolómica quiral . Este método se puede utilizar para el descubrimiento de alto rendimiento en la investigación biomédica .

Síntesis de péptidos complejos ricos en disulfuros

El this compound se utiliza en la protección y posterior desprotección de la cisteína, lo que facilita la síntesis de péptidos complejos ricos en disulfuros .

Semisíntesis de proteínas

El compuesto se utiliza en la semisíntesis de proteínas . Este método es útil para la producción de proteínas con modificaciones definidas .

Etiquetado de péptidos/proteínas in vitro e in vivo

El this compound se utiliza en el etiquetado de péptidos/proteínas in vitro e in vivo . Este método es útil para rastrear la ubicación y el movimiento de proteínas dentro de las células .

Detección de metabolitos enantioméricos en análisis LC-MS

El compuesto se utiliza en la detección de metabolitos enantioméricos en análisis de cromatografía líquida-espectrometría de masas (LC-MS) . Este método es útil para detectar metabolitos quirales en extractos acuosos de arroz .

Safety and Hazards

Mecanismo De Acción

Target of Action

Dimethyl diacetyl cystinate, also known as (Ac-Cys-OMe)2, is a disulfide-linked L-cysteine compound . The primary targets of this compound are likely to be proteins or enzymes that interact with cysteine residues. Cysteine is the most commonly targeted amino acid in current antibody-drug conjugate (ADC) clinical developments . The nucleophilicity of cysteine distinguishes it from other amino acids, facilitating chemoselective conjugation .

Biochemical Pathways

The biochemical pathways affected by Dimethyl diacetyl cystinate are likely to be those involving cysteine metabolism . Cysteine is metabolically fundamental sulfur compound and important components in various cellular factors . It is involved in the synthesis of proteins, glutathione (an important antioxidant), and other sulfur-containing biomolecules .

Pharmacokinetics

It may undergo metabolism in the liver and excretion through the kidneys, similar to many other small molecule drugs .

Action Environment

The action, efficacy, and stability of Dimethyl diacetyl cystinate are likely to be influenced by various environmental factors. For instance, the pH and redox status of the cellular environment could impact the compound’s ability to form or disrupt disulfide bonds. Additionally, factors such as temperature and the presence of other reactive molecules could influence the compound’s stability and reactivity .

Análisis Bioquímico

Biochemical Properties

Dimethyl diacetyl cystinate plays a significant role in biochemical reactions, particularly those involving disulfide bonds. It interacts with enzymes, proteins, and other biomolecules through its disulfide linkage, which can be reduced to free thiol groups. This reduction is crucial for the formation and stabilization of protein structures. The compound is known to interact with enzymes such as cysteine proteases, which cleave peptide bonds at cysteine residues, and thiol-disulfide oxidoreductases, which catalyze the formation and isomerization of disulfide bonds .

Cellular Effects

Dimethyl diacetyl cystinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate redox states within cells, thereby affecting the activity of redox-sensitive transcription factors and signaling molecules. This modulation can lead to changes in gene expression and cellular responses to oxidative stress. Additionally, the compound’s ability to form disulfide bonds plays a role in maintaining the structural integrity of proteins and enzymes, which is essential for proper cellular function .

Molecular Mechanism

The molecular mechanism of dimethyl diacetyl cystinate involves its interaction with biomolecules through disulfide bond formation and reduction. The compound can act as a redox buffer, maintaining the balance between oxidized and reduced states of cysteine residues in proteins. This balance is critical for the regulation of enzyme activity, protein folding, and cellular redox homeostasis. Dimethyl diacetyl cystinate can also inhibit or activate enzymes by modifying their thiol groups, thereby influencing their catalytic activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl diacetyl cystinate can change over time due to its stability and degradation. The compound is relatively stable under refrigerated conditions but can degrade over time when exposed to higher temperatures or oxidative environments. Long-term studies have shown that dimethyl diacetyl cystinate can maintain its activity for extended periods when stored properly. Its degradation products may have different effects on cellular function, which should be considered in experimental designs .

Dosage Effects in Animal Models

The effects of dimethyl diacetyl cystinate vary with different dosages in animal models. At low doses, the compound can enhance cellular redox balance and protect against oxidative stress. At high doses, it may exhibit toxic effects, such as disrupting cellular redox homeostasis and inducing oxidative damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired protective effects without causing toxicity .

Metabolic Pathways

Dimethyl diacetyl cystinate is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as cysteine synthase and O-acetylserine (thiol)-lyase, which are involved in the biosynthesis of cysteine from serine. The compound can also influence the levels of metabolites in these pathways, affecting metabolic flux and the overall balance of sulfur-containing compounds within cells .

Transport and Distribution

Within cells and tissues, dimethyl diacetyl cystinate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s disulfide linkage allows it to interact with binding proteins that facilitate its localization and accumulation in specific tissues, such as the liver and kidneys .

Subcellular Localization

Dimethyl diacetyl cystinate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its localization, as it may interact with different sets of biomolecules in each compartment .

Propiedades

IUPAC Name |

methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTORBNKJFMGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32381-28-5 | |

| Record name | NSC136019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

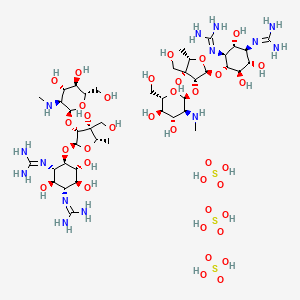

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol](/img/structure/B1670608.png)